Specific Scientific Field: Organic Chemistry
Summary of the Application: 2’,4’-Difluoroacetophenone is used as a starting reagent in the synthesis of difluorinated chalcones.
Results or Outcomes: The result of this process is the production of difluorinated chalcones. These compounds have various applications in organic chemistry, including use as intermediates in the synthesis of more complex molecules.
Specific Scientific Field: Physical Chemistry
Summary of the Application: 2’,4’-Difluoroacetophenone is used in the field of physical chemistry for vibrational spectral analysis. This type of analysis is important for understanding the molecular structure and dynamics of a compound.
Methods of Application or Experimental Procedures: The vibrational spectral analysis of 2’,4’-Difluoroacetophenone is carried out by Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. These techniques involve passing a beam of light through a sample and measuring the intensity of light that is absorbed or scattered at different wavelengths.
Results or Outcomes: The results of this analysis provide valuable information about the vibrational modes of the molecule, which can be used to infer details about its structure and dynamics.
The unique electronic properties imparted by the fluorine substituents enhance its reactivity compared to non-fluorinated analogs .
Research indicates that 2',4'-Difluoroacetophenone exhibits notable biological activity. It has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals, particularly in developing compounds with anti-inflammatory and analgesic properties. The fluorine substituents are believed to enhance the lipophilicity of derivatives, potentially improving their bioavailability and efficacy .
Additionally, safety data sheets indicate that this compound can cause skin irritation and serious eye irritation upon exposure, necessitating careful handling in laboratory environments .
Various methods have been developed for synthesizing 2',4'-Difluoroacetophenone:
These methods vary in complexity and yield, with some being more suitable for industrial applications than others due to safety and efficiency considerations .
2',4'-Difluoroacetophenone has several applications:
Interaction studies involving 2',4'-Difluoroacetophenone focus on its reactivity with biological systems and other chemical agents. Research indicates that it can interact with various enzymes and receptors, potentially influencing metabolic pathways. These interactions are crucial for understanding its pharmacological profile and safety .
Several compounds share structural similarities with 2',4'-Difluoroacetophenone. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetophenone | C₈H₈O | No fluorine substituents; less reactive |
2-Fluoroacetophenone | C₈H₇F O | One fluorine; lower reactivity than 2',4' |
4-Fluoroacetophenone | C₈H₇F O | One fluorine; similar applications |
2',6'-Difluoroacetophenone | C₈H₆F₂O | Different substitution pattern; varied activity |
The presence of two fluorine atoms at specific positions in 2',4'-Difluoroacetophenone enhances its chemical reactivity compared to these similar compounds. This unique substitution pattern not only affects its physical properties but also broadens its applicability in synthetic chemistry and pharmaceuticals .
Irritant